3-(Morpholinomethyl)benzenethiol
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Overview
Description
3-(Morpholinomethyl)benzenethiol is an organic compound that features a morpholine ring attached to a benzene ring via a methylene bridge, with a thiol group (-SH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)benzenethiol typically involves a multi-step process. One common method starts with the Mannich reaction, where formaldehyde, morpholine, and benzenethiol are reacted together. The reaction conditions often involve mild temperatures and the use of a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinomethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(Morpholinomethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and surface-active agents.
Mechanism of Action
The mechanism of action of 3-(Morpholinomethyl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring can interact with various biological pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholinomethyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Morpholinomethyl)aniline: Contains an amino group instead of a thiol group.
3-(Morpholinomethyl)benzoic acid: Features a carboxyl group instead of a thiol group.
Uniqueness
3-(Morpholinomethyl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring and the thiol group makes it a versatile compound with diverse applications in various fields.
Biological Activity
3-(Morpholinomethyl)benzenethiol, characterized by the presence of a thiol group and a morpholine moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a morpholinomethyl group and a thiol (sulfhydryl) group. The molecular formula is C11H15N1S, with a molecular weight of approximately 199.31 g/mol. The unique combination of functional groups provides distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various cellular processes and signaling pathways. The morpholine ring enhances the compound's solubility, facilitating its interaction with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.
Anticancer Activity
The compound has been investigated for its anticancer properties. A study demonstrated that derivatives of this compound exhibited cytotoxic effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The IC50 values ranged from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity .
Cell Line | Compound | IC50 (µM) |
---|---|---|
A549 | 3-(Morpholinomethyl)benzofuran | 1.48 - 47.02 |
NCI-H23 | 3-(Morpholinomethyl)benzofuran | 0.49 - 68.9 |
Enzyme Inhibition
This compound has been explored as an enzyme inhibitor in various biochemical pathways. Its ability to form covalent bonds with target enzymes can lead to significant alterations in their activity, making it a candidate for further research in drug development.
Study on Anticancer Activity
A notable study assessed the efficacy of this compound derivatives against NSCLC cell lines. The results indicated that modifications to the compound significantly influenced its anticancer potency, with some derivatives showing comparable efficacy to established chemotherapeutic agents like staurosporine .
Study on Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antibiotic agent.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c14-11-3-1-2-10(8-11)9-12-4-6-13-7-5-12/h1-3,8,14H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTFUTWIXWFGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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